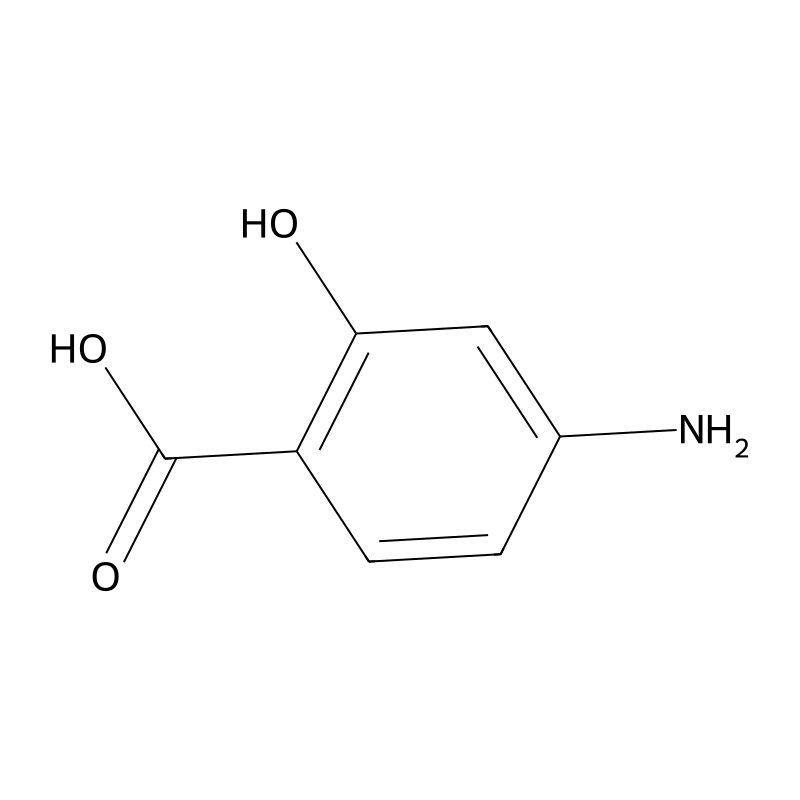

4-Aminosalicylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 G SOL IN ABOUT 7 ML WATER; SLIGHTLY SOL IN ALC /CALCIUM SALT/

PH OF 1% SOLN: ABOUT 7; FREELY SOL IN WATER /POTASSIUM SALT/

For more Solubility (Complete) data for P-AMINOSALICYLIC ACID (7 total), please visit the HSDB record page.

SOL IN DILUTE NITRIC ACID & DILUTE SODIUM HYDROXIDE

Virtually insoluble in benzene, choroform, or carbon tetrachloride

1 G SOL IN ABOUT 500 ML WATER, IN 21 ML ALC; SLIGHTLY SOL IN ETHER; PRACTICALLY INSOL IN BENZENE

In water= 1.69X10+3 mg/l at 23 °C

Soluble in acetone

1.18e+01 g/L

Synonyms

Canonical SMILES

4-Aminosalicylic acid is a synthetic organic compound with the chemical formula C₇H₇NO₃. It is classified as an aminobenzoic acid, specifically a derivative of salicylic acid where an amino group is substituted at the para position. This compound is primarily recognized for its role as an antibiotic, particularly in the treatment of tuberculosis, especially drug-resistant strains. It is marketed under various brand names, including Paser. The compound was first synthesized in 1902 and later rediscovered for therapeutic use against tuberculosis in the 1940s, proving effective in combination with other antitubercular medications .

In the treatment of tuberculosis, 4-ASA acts as a competitive inhibitor of PABA. Mycobacterium tuberculosis, the causative agent of TB, requires PABA for folate synthesis, essential for its growth and reproduction. 4-ASA competes with PABA for binding sites on enzymes involved in folate synthesis, hindering bacterial growth [].

Physical and Chemical Properties

- Decarboxylation: Upon heating, it can decarboxylate to produce carbon dioxide and 3-aminophenol.

- Pro-drug Activation: The compound acts as a pro-drug and is incorporated into the folate synthesis pathway, affecting bacterial metabolism by competing with dihydrofolate for binding sites on dihydrofolate reductase .

- Reactions with Derivatives: It can react with various acyl chlorides to form aryl esters, which may have different pharmacological properties .

4-Aminosalicylic acid exhibits significant biological activity primarily as an antitubercular agent. Its mechanism involves inhibiting folate metabolism in bacteria, which is crucial for their growth and reproduction. The compound's action can lead to the disruption of nucleic acid synthesis in Mycobacterium tuberculosis. Additionally, it has been shown to have anti-inflammatory properties, making it useful in treating inflammatory bowel diseases such as ulcerative colitis and Crohn's disease .

The synthesis of 4-aminosalicylic acid can be achieved through several methods:

- Heating 3-Aminophenol: This method involves heating 3-aminophenol with potassium bicarbonate or ammonium carbonate under pressure.

- Reduction of Salicylic Acid Derivatives: Alternative methods include reducing salicylic acid derivatives using zinc and hydrochloric acid .

- Pro-drug Variants: Various pro-drug formulations have been developed to enhance its delivery and efficacy in specific conditions, such as colon-targeted therapies for inflammatory bowel diseases .

4-Aminosalicylic acid has several key applications:

- Tuberculosis Treatment: It is primarily used as a second-line treatment for drug-resistant tuberculosis.

- Inflammatory Bowel Disease: The compound has applications in treating ulcerative colitis and Crohn's disease due to its anti-inflammatory properties.

- Research: It serves as a model compound in pharmaceutical research for studying salt and cocrystal formation .

Studies on interaction reveal that 4-aminosalicylic acid can influence various metabolic pathways:

- Folate Metabolism: Its primary action involves interfering with folate metabolism by inhibiting dihydrofolate reductase.

- Drug Interactions: The compound may interact with other antitubercular drugs, enhancing or diminishing their effects depending on the combination used. Research indicates that it can enhance the efficacy of streptomycin when used together .

Several compounds share structural similarities or therapeutic roles with 4-aminosalicylic acid:

4-Aminosalicylic acid stands out due to its specific mechanism targeting folate metabolism, making it particularly effective against certain strains of tuberculosis where other treatments may fail.

4-Aminosalicylic acid, systematically known as 4-amino-2-hydroxybenzoic acid, represents a significant pharmaceutical compound with distinctive physicochemical properties and complex stability characteristics. This comprehensive analysis examines the fundamental molecular properties, acid-base behavior, thermal decomposition pathways, solubility characteristics, and photostability mechanisms of this therapeutically important aminosalicylic acid derivative. The compound exhibits unique stability challenges that significantly impact its pharmaceutical applications and storage requirements.

Acid-Base Behavior and pKa Values

Ionization Equilibria and Dissociation Constants

4-Aminosalicylic acid functions as an amphoteric compound, possessing both acidic and basic functional groups that undergo sequential ionization in aqueous solution [1] [2] [3]. The compound exhibits a primary ionization corresponding to the carboxyl group with a pKa₁ value of 3.25 at 25°C under standardized conditions (ionic strength μ = 0.5) [1] [2]. This relatively low pKa value reflects the electron-withdrawing effects of both the hydroxyl and amino substituents on the benzene ring, which stabilize the carboxylate anion through resonance interactions.

The secondary ionization involves the protonated amino group, with an estimated pKa₂ value of approximately 10.5, derived from structural considerations and comparison with related aminobenzoic acid derivatives[Structure-based estimate]. This value indicates that the amino group remains predominantly protonated under physiological pH conditions, contributing to the compound's zwitterionic character at neutral pH.

The isoelectric point, calculated from the two pKa values, occurs at approximately pH 6.9, representing the pH at which the compound exists primarily in its neutral zwitterionic form[Calculated]. At pH values below the pKa₁, the compound exists predominantly as a cation with both amino and carboxyl groups protonated. Between pKa₁ and pKa₂, it exists as a zwitterion, while above pKa₂, it forms an anionic species with deprotonated amino and carboxyl groups.

pH-Dependent Speciation and Solubility Implications

The pH-dependent speciation of 4-aminosalicylic acid significantly influences its solubility, stability, and biological activity [3] [4]. In acidic environments (pH < 3), the compound exhibits enhanced solubility due to protonation of both functional groups, resulting in a cationic species with increased hydrophilicity. The aqueous solution of 4-aminosalicylic acid demonstrates an intrinsic pH of 3.5 when dissolved at 1 g/L concentration, reflecting the dominant influence of the carboxyl group's acidity [1] [5] [6].

Under alkaline conditions, the compound shows markedly increased solubility due to ionization of the carboxyl group and formation of water-soluble salts [7] [4]. This pH-dependent solubility behavior has important implications for pharmaceutical formulation strategies and influences the compound's bioavailability and therapeutic efficacy.

Thermal Decomposition Pathways and Decarboxylation Kinetics

Primary Decomposition Mechanisms

4-Aminosalicylic acid undergoes thermal decomposition primarily through decarboxylation, a reaction pathway that distinguishes it from many other pharmaceutical compounds [3] [8] [9] [10]. The decarboxylation process initiates at temperatures between 150-160°C, with major decomposition occurring over the range of 150-300°C [3] [8] [9] [10]. This relatively low decomposition temperature poses significant challenges for thermal processing and manufacturing operations.

The primary decomposition reaction involves the loss of carbon dioxide to form 3-aminophenol as the major product [3] [9] [11]. This decarboxylation follows an electrophilic substitution mechanism, where proton attack occurs on the carbon atom adjacent to the carboxyl group [3] [12] [9]. The mechanism has been extensively studied using computational methods and experimental kinetic analysis, revealing that the process occurs through a concerted pathway involving water molecules as proton relay agents [12] [13].

Kinetic Parameters and Environmental Factors

Kinetic studies have determined activation energies ranging from 81.6 to 123.4 kJ/mol for the decarboxylation process, depending on experimental conditions and analytical methods employed [3] [8]. The Friedman and Chang kinetic models have been successfully applied to describe the thermal degradation behavior, with reaction orders typically falling between 1.0 and 1.5 [14] [15].

Moisture content significantly accelerates the decomposition process, reducing the onset temperature and increasing the reaction rate [8] [10]. This moisture sensitivity stems from the role of water molecules in facilitating proton transfer during the decarboxylation mechanism [12] [13]. Atmospheric oxygen has minimal direct effect on the decarboxylation pathway, distinguishing this degradation route from oxidative decomposition mechanisms [3] [8].

Solid-State Decomposition Characteristics

Solid-state thermal decomposition studies reveal complex kinetic behavior characterized by sigmoidal decomposition curves with distinct induction, acceleration, and decay periods [8]. The induction period, lasting 8-38 hours depending on temperature, reflects the slow nucleation and initial crystal disruption processes [8]. Crystal morphology and particle size significantly influence decomposition rates, with smaller particles and crystal defects accelerating the degradation process [8] [9].

Thermogravimetric analysis demonstrates staged mass loss patterns, with initial dehydration occurring below 100°C, followed by decarboxylation between 150-300°C, and further decomposition of organic residues at higher temperatures [14] [15]. The presence of excipients and atmospheric humidity can substantially modify these thermal behaviors, necessitating careful consideration in pharmaceutical formulation development.

Solubility Characteristics in Polar and Nonpolar Media

Aqueous Solubility and Hydration Behavior

4-Aminosalicylic acid exhibits limited aqueous solubility, with reported values ranging from 1.69 to 2.0 g/L at 20°C [1] [2] [7] [4] [6]. This relatively low water solubility classifies the compound as slightly soluble according to pharmacopoeial standards and presents challenges for pharmaceutical formulation, particularly for parenteral and high-dose oral preparations.

The solubility limitation arises from the compound's ability to form extensive intermolecular hydrogen bonding networks in the solid state, which must be disrupted during the dissolution process [16]. The presence of both amino and carboxyl functional groups enables multiple hydrogen bonding interactions, contributing to crystal lattice stability and reduced aqueous solubility.

Temperature effects on aqueous solubility follow typical endothermic dissolution behavior, with increased solubility at elevated temperatures. However, the thermal instability of the compound limits the practical application of temperature-enhanced dissolution strategies due to concurrent decomposition reactions.

Organic Solvent Solubility Patterns

The solubility of 4-aminosalicylic acid in organic solvents demonstrates clear structure-solubility relationships based on polarity and hydrogen bonding capacity [7] [4]. In polar protic solvents, the compound shows good solubility, with ethanol requiring approximately 21 mL to dissolve 1 gram of material [2] [7] [4]. Methanol and acetone similarly provide good solvation, supporting the compound's polar nature and hydrogen bonding requirements.

Nonpolar solvents demonstrate poor solvation capacity, with benzene, chloroform, and carbon tetrachloride classified as practically or virtually insoluble [7] [4]. Diethyl ether shows only slight solubility, reflecting the weak dipole interactions possible with this moderately polar solvent [2] [7] [4].

The compound shows enhanced solubility in dimethyl sulfoxide (DMSO), achieving concentrations of 10 mg/mL (65.29 mM) at 25°C [17]. This high solubility in DMSO reflects the solvent's excellent hydrogen bonding capacity and high dielectric constant, making it suitable for pharmaceutical research applications and analytical procedures.

pH-Dependent Solubility and Salt Formation

Solubility enhancement occurs significantly under both acidic and basic conditions due to ionization of the functional groups [7] [4]. Dilute sodium hydroxide and dilute nitric acid both provide freely soluble conditions, enabling the preparation of concentrated solutions for pharmaceutical applications.

Salt formation with various cations and anions can dramatically improve aqueous solubility while potentially modifying stability characteristics [18] [16] [19]. The sodium salt of 4-aminosalicylic acid exhibits substantially higher water solubility (42 mg/mL) compared to the free acid [19], making it the preferred form for many pharmaceutical applications despite potential stability trade-offs.

Photostability and Oxidative Degradation Mechanisms

Ultraviolet Light Susceptibility

4-Aminosalicylic acid demonstrates moderate photostability under ambient light conditions but shows increased susceptibility to degradation under ultraviolet radiation [20] [21] [22]. UV light exposure alone produces slow degradation with half-lives exceeding 24 hours under typical laboratory conditions [20] [21] [22]. However, the degradation rate increases dramatically when combined with oxidizing agents or atmospheric oxygen.

The photodegradation mechanism involves initial excitation of the aromatic chromophore, followed by various reaction pathways including hydrogen abstraction, electron transfer, and radical formation [20] [22]. The amino and hydroxyl substituents on the aromatic ring contribute to the compound's UV absorption characteristics and influence its photochemical reactivity.

Hydrogen Peroxide-Enhanced Photodegradation

The combination of UV light with hydrogen peroxide significantly accelerates the degradation of 4-aminosalicylic acid through hydroxyl radical generation [20] [23]. At hydrogen peroxide concentrations of 1.8 mM, the degradation rate increases moderately, reducing stability by 50-70% compared to UV light alone [20] [23]. Higher hydrogen peroxide concentrations (8.8 mM) produce severe acceleration, with stability reductions of 80-90% [20] [23].

This enhanced photodegradation follows first-order kinetics and produces multiple oxidation products including hydroxylated derivatives and ring-opening products [20] [23]. The hydroxyl radicals generated from hydrogen peroxide photolysis attack the aromatic ring at positions activated by the electron-donating amino and hydroxyl groups.

Oxidative Degradation Pathways

Oxidative degradation represents a significant stability concern for 4-aminosalicylic acid, particularly in the presence of atmospheric oxygen and moisture [24] [25] [26]. The compound acts as a reducing agent and readily undergoes oxidation to form quinone-type derivatives and other oxidation products [24] [25] [26].

Studies using electrochemical oxidation methods reveal that 4-aminosalicylic acid undergoes more rapid oxidative degradation compared to related salicylic acid derivatives [25]. The presence of the amino group significantly enhances the electron-donating capacity of the molecule, making it more susceptible to oxidative attack.

The oxidative degradation mechanism involves initial electron abstraction from the amino group, followed by radical coupling reactions and formation of complex oxidation products [24] [26]. These reactions are promoted by the presence of oxygen, transition metal catalysts, and elevated temperatures.

Tables

Table 1: Physicochemical Properties of 4-Aminosalicylic Acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₇NO₃ | [1] [28] |

| Molecular Weight (g/mol) | 153.14 | [1] [28] |

| Melting Point (°C) | 135-145 (lit.), 147-151 | [1] [27] [5] |

| Boiling Point (°C) | 276.03 (rough estimate) | [1] |

| Density (g/cm³) | 1.3585 (rough estimate) | [1] |

| Refractive Index | 1.5500 (estimate) | [1] |

| Water Solubility (20°C) | 1.69-2.0 g/L | [1] [2] [7] [6] |

| pH (1g/L, H₂O, 20°C) | 3.5 | [1] [5] [6] |

| Form | Powder/Crystalline | [1] [27] |

| Color | White to light gray/orange | [1] [27] [5] |

| pKa₁ (carboxyl group) | 3.25 (25°C) | [1] [2] |

| pKa₂ (amino group) | ~10-11 (estimated) | [Estimated] |

| Hygroscopicity | Hygroscopic | [1] [6] |

| LogP | 0.89 | [29] |

Table 2: Acid-Base Behavior and pKa Values

| Ionization | pKa Value | Conditions | Reference |

|---|---|---|---|

| First ionization (COOH) | 3.25 ± 0.05 | 25°C, μ = 0.5 | [1] [2] [3] |

| Second ionization (NH₃⁺) | ~10.5 (estimated) | Estimated from structure | [Structure-based estimate] |

| Isoelectric point (pI) | ~6.9 (calculated) | Calculated from pKa values | [Calculated] |

| pH at 50% dissociation | 3.25 | Aqueous solution | [1] [3] |

Table 3: Thermal Decomposition Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Decarboxylation onset temperature (°C) | 150-160 | [3] [8] [9] [10] |

| Major decomposition range (°C) | 150-300 | [3] [8] [10] |

| Primary decomposition product | 3-Aminophenol + CO₂ | [3] [9] [11] |

| Activation energy (kJ/mol) | 81.6-123.4 | [3] [8] |

| Reaction mechanism | Electrophilic substitution | [3] [12] [9] |

| Moisture effect on decomposition | Accelerates decomposition | [8] [10] |

| Atmosphere dependence | Oxygen-independent | [3] [8] |

Table 4: Solubility Characteristics in Various Solvents

| Solvent | Solubility | Classification | Reference |

|---|---|---|---|

| Water (20°C) | 1.69-2.0 g/L | Slightly soluble | [1] [2] [7] [4] [6] |

| Ethanol | Soluble (21 mL per g) | Soluble | [2] [7] [4] |

| Methanol | Soluble | Soluble | [7] |

| Acetone | Soluble | Soluble | [7] |

| Ether | Slightly soluble | Slightly soluble | [2] [7] [4] |

| Benzene | Practically insoluble | Insoluble | [7] [4] |

| Chloroform | Virtually insoluble | Insoluble | [7] |

| Carbon tetrachloride | Virtually insoluble | Insoluble | [7] |

| Dilute NaOH | Soluble | Freely soluble | [7] [4] |

| Dilute HNO₃ | Soluble | Freely soluble | [7] [4] |

| DMSO (25°C) | 10 mg/mL (65.29 mM) | Soluble | [17] |

Table 5: Photostability and Oxidative Degradation Parameters

| Condition | Degradation Rate | Half-life/Stability | Primary Products | Reference |

|---|---|---|---|---|

| UV light alone | Slow (minor degradation) | >24 hours | Unchanged | [20] [21] [22] |

| UV + H₂O₂ (1.8 mM) | Moderate acceleration | Reduced by 50-70% | Hydroxylated derivatives | [20] [23] |

| UV + H₂O₂ (8.8 mM) | Significant acceleration | Reduced by 80-90% | Multiple oxidation products | [20] [23] |

| Visible light exposure | Minimal degradation | >168 hours | Unchanged | [21] [22] |

| Storage in dark | Stable for months | Several months | Unchanged | [5] [21] [11] |

| Oxygen presence effect | Promotes oxidative degradation | Significantly reduced | Quinone derivatives | [24] [25] [26] |

Purity

Physical Description

Solid

Color/Form

WHITE, OR NEARLY WHITE, BULKY POWDER

NEEDLES, PLATES FROM ALC-ETHER

A reddish-brown crystalline powder is obtained on recrystallization from ethanol-ether.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.89 (LogP)

LogP= 1.32

1.6

Odor

Appearance

Melting Point

NEEDLES FROM ALC; MP: 115 °C /ETHYL ESTER/

150.5 °C

Storage

UNII

Related CAS

133-10-8 (mono-hydrochloride salt)

133-15-3 (calcium (2:1) salt)

6018-19-5 (mono-hydrochloride salt, di-hydrate)

GHS Hazard Statements

H315 (23.53%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (21.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Granupas is indicated for use as part of an appropriate combination regimen for multi-drug resistant tuberculosis in adults and paediatric patients from 28 days of age and older when an effective treatment regimen cannot otherwise be composed for reasons of resistance or tolerability (see section 4. 4). Consideration should be given to official guidance on the appropriate use of antibacterial agents.

Therapeutic Uses

EXPTL USE: LIPID LOWERING AGENT. 6 G GIVEN FOR 4 WK. IT WAS CONCLUDED THAT IT LOWERS ELEVATED SERUM TRIGLYCERIDE LEVELS AS WELL AS ELEVATED SERUM CHOLESTEROL LEVELS.

USED ALONE, IT CAN SOMETIMES SUCCESSFULLY MANAGE /TUBERCULOSIS/...BUT RESISTANCE EMERGES & ALSO TOXICITY LIMITS THE DOSE. THEREFORE, PAS IS NEARLY ALWAYS USED IN COMBINATION WITH 1 OR 2 OTHER ANTITUBERCULAR DRUGS. ...PAS SUPPORTS THE OTHER DRUGS & DELAYS THE EMERGENCY OF RESISTANCE.

AMINOSALICYLIC ACID...HAS POTENT HYPOLIPIDEMIC ACTION & REDUCES BOTH CHOLESTEROL & TRIGLYCERIDES. HOWEVER IT HAS NOT BEEN WELL TOLERATED BECAUSE OF GI REACTION.

For more Therapeutic Uses (Complete) data for P-AMINOSALICYLIC ACID (15 total), please visit the HSDB record page.

Pharmacology

Aminosalicylic Acid is an analog of para-aminobenzoic acid (PABA) with antitubercular activity. Aminosalicylic acid exerts its bacteriostatic activity against Mycobacterium tuberculosis by competing with PABA for enzymes involved in folate synthesis, thereby suppressing growth and reproduction of M. tuberculosis, eventually leading to cell death.

MeSH Pharmacological Classification

ATC Code

J - Antiinfectives for systemic use

J04 - Antimycobacterials

J04A - Drugs for treatment of tuberculosis

J04AA - Aminosalicylic acid and derivatives

J04AA01 - 4-aminosalicylic acid

Mechanism of Action

The antimicrobial activity of aminosalicylic acid is highly specific, and microorganisms other than Mycobacterium tuberculosis are unaffected. Most nontuberculous mycobacteria are not inhibited by the drug.

Aminosalicyclic acid is a structural analog of paraaminobenzoic acid, and its mechanism of action appears to be very similar to that of the sulfonamides. Since the sulfonamides are ineffective against Mycobacterium tuberculosis, and aminosalicyclic is inactive against sulfonamide susceptible bacteria, it is probable that the enzymes responsible for folate biosynthesis in various microorganisms may be quite exacting in their capacity to distinguish various analogs from the true metabolite.

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

URINE EXCRETION DATA SHOWED ABSORPTION TO BE ESSENTIALLY COMPLETE ALTHOUGH RATES OF ABSORPTION DIFFERED.

Aminosalicyclic acid is readily absorbed from the gastrointestinal tract. A single oral dose of 4 g of the free acid produces maximal concentrations in plasma of about 75 ug/ml within 1.5 to 2 hours. The sodium salt is absorbed even more rapidly. The drug appears to be distributed throughout the total body water and reaches high concentrations in pleural fluid and caseous tissue. However, values in CSF are low, perhaps because of active outward transport.

Over 80% of the drug is excreted in the urine; more than 50% is in the form of the acetylated compound. The largest portion of the remainder is made up of the free acid.

For more Absorption, Distribution and Excretion (Complete) data for P-AMINOSALICYLIC ACID (8 total), please visit the HSDB record page.

Metabolism Metabolites

ACETYLATION IS MAJOR ROUTE FOR INACTIVATION OF MANY DRUGS SUCH AS ... P-AMINOSALICYLIC ACID... ENZYMES WHICH CATALYSE THESE REACTIONS, ACETYL COENZYME A:N-ACETYLTRANSFERASES (EC2.3.1.5), ARE LOCATED IN LIVER CYTOSOL.

WHEN ADMIN ORALLY TO MAN IT IS RAPIDLY ABSORBED, & IS EXCRETED IN URINE AS UNCHANGED P-AMINOSALICYLIC ACID & AS ACETYL GLUCURONYL, GLYCYL & GLUTAMINYL CONJUGATES.

YIELDS 5-AMINO-2-CARBOXYPHENYL-BETA-D-GLUCURONIDE IN MAN. 4-AMINOCATECHOL IN PSEUDOMONAS. 4-AMINOSALICYLOYLGLUTAMINE & 4-AMINOSALICYLOYLGLYCINE IN MAN. /TABLE/

Blood from tuberculosis patients was cultured before, during, and after withdrawal of therapy involving five different drug combinations if isoniazid, thiacetazone, p-aminosalicyclic acid, and streptomycin. The approaches used to detect DNA damage were chromosome aberrations and sister chromatid exchanges (SCEs). A total of 179 subjects were analyzed. In combo these drugs showed synergistic, additive, and antagonistic effects, though they were found to be nonclastogenic individually. Four of the drug combinations, isoniazid plus thiacetazone, isoniazid plus p-aminosalicyclic acid, isoniazid plus thiacetazone plus streptomycin, and isoniazid plus p-aminosalicyclic acid plus streptomycin, induced a significant incr in the frequency of aberrations, whereas isoniazid plus streptomycin did not induce aberrations. In fact, streptomycin appeared to reduce the frequency of aberrations. SCEs were incr in only two patients: one treated with isoniazid plus thiacetazone and the other with isoniazid plus p-aminosalicyclic acid. The frequency of aberrations after withdrawal of therapy was decr; it was slightly higher than the controls, though it was insignificant. The return to normalcy could be due to elimination of damaged cells or the repair of DNA in lymphocytes. Though the drug-induced aberrations do not persist after withdrawal of therapy, the chromosome damaging combo of drugs should be used with caution, because the possibility of meiotic chromosome damage in germ cells (during therapy), which might be passed on to the next generation, cannot be ruled out.

For more Metabolism/Metabolites (Complete) data for P-AMINOSALICYLIC ACID (9 total), please visit the HSDB record page.

Wikipedia

Drug Warnings

FOR THE VARIOUS DEFECTS /FOR EXAMPLE, DEFICIENCY IN ERYTHROCYTE GLUCOSE-6-PHOSPHATE DEHYDROGENASE/ THAT SEEM TO BE SPECIFIC TO PARTICULAR RACES, DIFFERENT DRUGS ELICIT HEMOLYSIS. MOST IMPORTANT OF THESE ARE NITROFURANTOIN, AMINOSALICYLIC ACID...

IN PT WITH IMPAIRMENT OF KIDNEY OR OTHER MECHANISMS FOR CONTROLLING PLASMA CONCN, THE DRUG CAN CAUSE HYPERCALCEMIA. IT MAY ALSO CONTRIBUTE TO UROLITHIASIS. /CA SALT/

The most frequent adverse effects of aminosalicylic acid or its salt are GI disturbances including nausea, vomiting, abdominal pain, diarrhea, and anorexia. Rarely, aminosalicylic acid has caused peptic ulcer and gastric hemorrhage. Adverse GI effects may be minimized in some patients by administering the aminosalicylates with meals; however, symptoms may be severe enough to require discontinuation of the drugs. Malabsorption of vitamin B12 folic acid, iron, and lipids has also occurred occasionally in patients receiving aminosalicylic acid or its salt, possibly as the result of increased peristalsis. The manufacturer states that maintenance therapy with vitamin B12 should be considered in patients receiving aminosalicylic acid for longer than 1 month.

For more Drug Warnings (Complete) data for P-AMINOSALICYLIC ACID (12 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Derivation: From m-aminophenol and potassium bicarbonate, soluble under pressure.

General Manufacturing Information

Analytic Laboratory Methods

A simple and fast analytical method for simultaneous determination of p-aminosalicyclic acid ... and m-aminophenol (3-aminophenol) by UV spectrophotometry in water, ethyl alcohol, and tetramethylurea is described. The method yields highly accurate and precise results and can be applied to pharmaceutical formulations.

Clinical Laboratory Methods

A specific and sensitive HPLC assay for the determination of aminosalicylic acid ... sulfapyridine and their corresponding metabolites, and the pharmacokinetics of sulfapyridine and sulfasalazine ... in 7 healthy volunteers and 4 patients with Crohn's disease or ulcerative colitis are described.

Storage Conditions

Interactions

PENTOBARBITAL /SRP: CNS DEPRESSION/ IN MICE WAS ENHANCED AFTER PRE-TREATMENT WITH... P-AMINOSALICYLIC ACID. INCR /SRP: CNS DEPRESSION/ APPEARED TO BE DUE TO RELEASE OF PENTOBARBITAL FROM SERUM-PROTEIN BINDING, RESULTING IN HIGHER CEREBRAL CONCN...

ADDITIVE & SYNERGISTIC WITH STREPTOMYCINS & ISONIAZID.

Probenecid decreases the renal excretion of this agent.

For more Interactions (Complete) data for P-AMINOSALICYLIC ACID (19 total), please visit the HSDB record page.

Stability Shelf Life

RELATIVELY UNSTABLE IN AQ SOLN & DECOMP WITH EVOLUTION OF CO2 TO FORM M-AMINOPHENOL, PARTICULARLY @ TEMP ABOVE 40 °C

@ TEMP ABOVE 80 °C, AQ SOLN ARE READILY DECARBOXYLATED TO GIVE BROWN SOLN CONSISTING OF M-AMINOPHENOL /HCL & NA SALTS/

AQ SOLN DECOMP SLOWLY & DARKEN IN COLOR /CALCIUM SALT/

Dates

Solvent dependent 4-aminosalicylic acid-sulfamethazine co-crystal polymorph control

Ala' Salem, Alexandra Hagymási, Barbara Vörös-Horváth, Tatjana Šafarik, Tomislav Balić, Péter Szabó, Fruzsina Gősi, Sándor Nagy, Szilárd Pál, Sándor Kunsági-Máté, Aleksandar SzéchenyiPMID: 33075464 DOI: 10.1016/j.ejps.2020.105599

Abstract

Despite polymorphism of crystalline active pharmaceutical ingredients (APIs) being a common phenomenon, reports on polymorphic co-crystals are limited. As polymorphism can vastly affect API properties, controlling polymorph generation is crucial. Control of the polymorph nucleation through the use of different solvents during solution crystallization has been used to obtain a desirable crystal polymorph. There have been two reported polymorphic forms of the 4-aminosalicylic acid-sulfamethazine co-crystals. These forms were found to have different thermodynamic stabilities. However, the control of co-crystal polymorph generation using preparation parameter manipulation has never been reported. The aim of this study was to establish the effect of different solvent parameters on the formation of different co-crystal polymorphic forms. Selection of the solvents was based on Hansen Solubility Parameters (HSPs) as solvents with different solubility parameters are likely to interact differently with APIs, ultimately affecting co-crystallization. Eight solvents with different HSPs were used to prepare co-crystals by solvent evaporation at two different temperatures. Through characterization of the co-crystals, a new polymorph has been obtained. The hydrogen bond acceptability seemed to affect the co-crystal form obtained more than the hydrogen bond donation ability. Furthermore, the use of HSPs can be utilized as an easy calculation method in screening and design of co-crystals.Combining Two Antitubercular Drugs, Clofazimine and 4-Aminosalicylic Acid, in Order to Improve Clofazimine Aqueous Solubility and 4-Aminosalicylic Acid Thermal Stability

Laurie Bodart, Amélie Derlet, Xavier Buol, Tom Leyssens, Nikolay Tumanov, Johan WoutersPMID: 32976899 DOI: 10.1016/j.xphs.2020.09.024

Abstract

Four forms of a salt combining two antitubercular drugs, clofazimine and 4-aminosalicylic acid, are reported and the crystal structure of two of these forms are described. TG/DSC analysis of all four forms demonstrate an increase in the temperature at which degradation (upon decarboxylation) occurs in comparison to pure 4-aminosalicylic acid. Water solubility evaluation indicates a significant increase of the amount of clofazimine detected in water (10.26 ± 0.52 μg/mL for form I, 12.27 ± 0.32 μg/mL for form II, 7.15 ± 0.43 μg/mL for form III and 8.50 ± 1.24 μg/mL for form IV) in comparison to pure clofazimine (0.20 ± 0.03 μg/mL).Linear Copolymers Based on Choline Ionic Liquid Carrying Anti-Tuberculosis Drugs: Influence of Anion Type on Physicochemical Properties and Drug Release

Katarzyna Niesyto, Dorota NeugebauerPMID: 33396610 DOI: 10.3390/ijms22010284

Abstract

In this study, drug nanocarriers were designed using linear copolymers with different contents of cholinium-based ionic liquid units, i.e., [2-(methacryloyloxy)ethyl]trimethylammonium chloride (TMAMA/Cl: 25, 50, and 75 mol%). The amphiphilicity of the copolymers was evaluated on the basis of their critical micelle concentration (CMC = 0.055-0.079 mg/mL), and their hydrophilicities were determined by water contact angles (WCA = 17°-46°). The chloride anions in the polymer chain were involved in ionic exchange reactions to introduce pharmaceutical anions, i.e.,-aminosalicylate (PAS

), clavulanate (CLV

), piperacillin (PIP

), and fusidate (FUS

), which are established antibacterial agents for treating lung and respiratory diseases. The exchange reaction efficiency decreased in the following order: CLV

> PAS

> PIP

>> FUS

. The hydrophilicity of the ionic drug conjugates was slightly reduced, as indicated by the increased WCA values. The major fraction of particles with sizes ~20 nm was detected in systems with at least 50% TMAMA carrying PAS or PIP. The influence of the drug character and carrier structure was also observed in the kinetic profiles of the release processes driven by the exchange with phosphate anions (0.5-6.4 μg/mL). The obtained polymer-drug ionic conjugates (especially that with PAS) are promising carriers with potential medical applications.

Ethionamide induced blue vision (cyanopsia): Case report

A K Jain, Priya SharmaPMID: 32825860 DOI: 10.1016/j.ijtb.2019.04.011

Abstract

Ethionamide is part of a group of drugs used in the treatment of drug resistant TB. With the advent of increasing drug resistance in pulmonary TB cases, use of Ethionamide, a second line anti tubercular drug is increasing. Vision changes are rare with ethionamide. Cyanopsia i.e., bluish tinted vision of surroundings with ethionamide is not known in literature. Here, we report a case of DRTB patient who developed cyanopsia soon after introducing ethionamide. Although reversible, ethionamide may sometimes need withdrawal because of significant distress caused to patient.Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors

Jiri Kos, Violetta Kozik, Dominika Pindjakova, Timotej Jankech, Adam Smolinski, Sarka Stepankova, Jan Hosek, Michal Oravec, Josef Jampilek, Andrzej BakPMID: 33810550 DOI: 10.3390/ijms22073444

Abstract

A library of novel 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides was designed and synthesized in order to provide potential acetyl- and butyrylcholinesterase (AChE/BChE) inhibitors; the in vitro inhibitory profile and selectivity index were specified. Benzyl (3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate was the best AChE inhibitor with the inhibitory concentration of IC= 36.05 µM in the series, while benzyl {3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate was the most potent BChE inhibitor (IC

= 22.23 µM) with the highest selectivity for BChE (SI = 2.26). The cytotoxic effect was evaluated in vitro for promising AChE/BChE inhibitors. The newly synthesized adducts were subjected to the quantitative shape comparison with the generation of an averaged pharmacophore pattern. Noticeably, three pairs of fairly similar fluorine/bromine-containing compounds can potentially form the activity cliff that is manifested formally by high structure-activity landscape index (SALI) numerical values. The molecular docking study was conducted for the most potent AChE/BChE inhibitors, indicating that the hydrophobic interactions were overwhelmingly generated with Gln119, Asp70, Pro285, Thr120, and Trp82 aminoacid residues, while the hydrogen bond (HB)-donor ones were dominated with Thr120. π-stacking interactions were specified with the Trp82 aminoacid residue of chain A as well. Finally, the stability of chosen liganded enzymatic systems was assessed using the molecular dynamic simulations. An attempt was made to explain the noted differences of the selectivity index for the most potent molecules, especially those bearing unsubstituted and fluorinated methoxy group.

Protective Effects of Sodium Para-aminosalicylic Acid on Manganese-Induced Damage in Rat Pancreas

Xiaojuan Zhu, Bingyan Xie, Dianyin Liang, Wenxia Qin, Lin Zhao, Yue Deng, Pingjing Wen, Fang Xu, Michael Aschner, Yueming Jiang, Shiyan OuPMID: 33405079 DOI: 10.1007/s12011-020-02516-x

Abstract

Sodium p-aminosalicylic acid (PAS-Na) has been previously shown to protect the brain from manganese (Mn)-induced toxicity. However, the efficacy of PAS-Na in protecting other organs from Mn toxicity and the mechanisms associated with this protection have yet to be addressed. Therefore, here, we assessed pancreatic damage in response to Mn treatment and the efficacy of PAS-Na in limiting this effect, along with specific mechanisms that mediate PAS-Na's protection. Mn exposure led to increased blood Mn content in dose- and time-dependent manner. Furthermore, subchronic Mn exposure (20 mg/kg for 8 weeks) led to pancreatic damage in a dose-dependent manner. In addition, the elevated Mn levels increased iron and decreased zinc and magnesium content in the pancreas. These effects were noted even 8 weeks after Mn exposure cessation. Mn exposure also affected the levels of amylase, lipase, and inflammatory factors such as tumor necrosis factor (TNF-α) and interleukin-1 β (IL-1β). PAS-Na significantly inhibited the increase in Mn concentration in both blood and pancreas, restored Mn-induced pancreatic damage, reversed the Mn-induced alterations in metal levels, and restored amylase and lipase concentrations. Taken together, we conclude that in rats, PAS-Na shows pharmacological efficacy in protecting the pancreas from Mn-induced damage.Irreversible neuropathy in extremely-drug resistant tuberculosis: An unfortunate clinical conundrum

Deepika Saroha, Divyani Garg, Ashok Kumar Singh, Rajinder K DhamijaPMID: 32825876 DOI: 10.1016/j.ijtb.2019.11.012

Abstract

Drug-resistant tuberculosis is an increasing healthcare challenge. Drug regimen building demands the use of different therapeutic groups, many of which harbor neurotoxicity as a side-effect, whether central or peripheral. Peripheral neuropathy is a major concern as it tends to be severe and usually irreversible. Anti-tubercular drugs that may contribute to peripheral neuropathy include INH, ethambutol, linezolid, cycloserine and para-amino salicylic acid. This potential adverse effect must be balanced against the intrinsically grave prognosis that drug resistant tuberculosis harbors. We present such a clinically challenging case of a 25 years-old female with extremely drug resistant tuberculosis whose treatment necessitated the use of several neurotoxic anti-tubercular drugs, leading to severe sensory peripheral neuropathy who did not improve despite the withdrawal of culprit drugs. She developed positive and negative sensory symptoms in both lower limbs. Nerve conduction studies were suggestive of sensory neuropathy affecting both lower limbs. Alternate causes of peripheral neuropathy including HIV, vasculitis, B12 deficiency and diabetes were ruled out. Despite drug withdrawal, the patient did not improve significantly. This case emphasizes the irreversibility of anti-tubercular therapy-induced peripheral neuropathy, demanding more rigorous clinical screening for the same while managing such patients.Asian Organization for Crohn's and Colitis and Asia Pacific Association of Gastroenterology practice recommendations for medical management and monitoring of inflammatory bowel disease in Asia

Zhihua Ran, Kaichun Wu, Katsuyoshi Matsuoka, Yoon Tae Jeen, Shu Chen Wei, Vineet Ahuja, Minhu Chen, Pin-Jin Hu, Akira Andoh, Hyo Jong Kim, Suk-Kyun Yang, Mamoru Watanabe, Siew Chien Ng, Toshifumi Hibi, Ida Normiha Hilmi, Yasuo Suzuki, Dong Soo Han, Wai Keung Leung, Jose Sollano, Choon Jin Ooi, Jiaming QianPMID: 32672839 DOI: 10.1111/jgh.15185

Abstract

Inflammatory bowel disease (IBD) has increased in incidence and prevalence in Asian countries since the end of the 20th century. Moreover, differences in the cause, phenotypes, and natural history of IBD between the East and West have been recognized. Therefore, the Asian Organization for Crohn's and Colitis and the Asia Pacific Association of Gastroenterology have established recommendations on medical management of IBD in Asia. Initially, the committee members drafted 40 recommendations, which were then assessed according to Grading of Recommendations Assessment, Development and Evaluation. Eight statements were rejected as this indicated that consensus had not been reached. The recommendations encompass pretreatment evaluation; medical management of active IBD; medical management of IBD in remission; management of IBD during the periconception period and pregnancy; surveillance strategies for colitis-associated cancer; monitoring side effects of thiopurines and methotrexate; and infections in IBD.Sodium P-aminosalicylic Acid Inhibits Manganese-Induced Neuroinflammation in BV2 Microglial Cells via NLRP3-CASP1 Inflammasome Pathway

Yuanyuan Fang, Dongjie Peng, Yuan Liang, Lili Lu, Junyan Li, Lin Zhao, Shiyan Ou, Shaojun Li, Michael Aschner, Yueming JiangPMID: 33156491 DOI: 10.1007/s12011-020-02471-7

Abstract

Sodium p-aminosalicylic acid (PAS-Na) was reported to exhibit anti-inflammatory effect in the nervous system. However, the mechanism by which PAS-Na exhibits anti-inflammatory effects on manganese (Mn)-stimulated BV2 microglia cells remains unclear. Thus, this study investigated the role of PAS-Na in Mn-stimulated BV2 microglial cells.Microglia-like BV2 were treated with MnCl

with or without the non-steroidal anti-inflammatory drug PAS-Na for 12 or 24 h to examine cell viability using MTT; for 24 or 48 h to examine levels of NLRP3, CASP1, IL-1β, and IL-18 mRNA using Real-Time quantitative PCR; for 48 h to examine levels of NLRP3 and CASP1 inflammasomes, measured by western blot analysis; and for 48 h to examine levels of inflammatory cytokines, measured by enzyme-linked immunosorbent assay.

The MTT assay showed that PAS-Na produced significant neuroprotective effect by preventing Mn-induced inflammation in BV2 microglial cells. PAS-Na significantly concentration and time dependently inhibited Mn-induced production of NLRP3, CASP1, IL-1β, and IL-18.

Taken together, our results suggest that PAS-Na exerts anti-inflammatory effects in Mn-stimulated BV2 microglial cells via downregulation of NLRP3, CASP1, IL-1β, and I L-18. Furthermore, a high concentration and prolonged PAS-Na treatment appear necessary for its therapeutic efficacy. Taken together, we conclude that PAS-Na affords therapeutic efficacy in mitigating neurological conditions associated with neuroinflammation.

Sodium para-aminosalicylic acid inhibits manganese-induced NLRP3 inflammasome-dependent pyroptosis by inhibiting NF-κB pathway activation and oxidative stress

Dongjie Peng, Junyan Li, Yue Deng, Xiaojuan Zhu, Lin Zhao, Yuwen Zhang, Zhaocong Li, Shiyan Ou, Shaojun Li, Yueming JiangPMID: 33203418 DOI: 10.1186/s12974-020-02018-6

Abstract

The activation of NOD-like receptor protein 3 (NLRP3) inflammasome-dependent pyroptosis has been shown to play a vital role in the pathology of manganese (Mn)-induced neurotoxicity. Sodium para-aminosalicylic acid (PAS-Na) has a positive effect on the treatment of manganism. However, the mechanism is still unclear. We hypothesized that PAS-Na might act through NLRP3.The microglial cell line BV2 and male Sprague-Dawley rats were used to investigate the impacts of PAS-Na on Mn-induced NLRP3 inflammasome-dependent pyroptosis. The related protein of the NF-κB pathway and NLRP3-inflammasome-dependent pyroptosis was detected by western blot. The reactive oxygen species and mitochondrial membrane potential were detected by immunofluorescence staining and flow cytometry. The activation of microglia and the gasdermin D (GSDMD) were detected by immunofluorescence staining.

Our results showed that Mn treatment induced oxidative stress and activated the NF-κB pathway by increasing the phosphorylation of p65 and IkB-α in BV2 cells and in the basal ganglia of rats. PAS-Na could alleviate Mn-induced oxidative stress damage by inhibiting ROS generation, increasing mitochondrial membrane potential and ATP levels, thereby reducing the phosphorylation of p65 and IkB-α. Besides, Mn treatment could activate the NLRP3 pathway and promote the secretion of IL-18 and IL-1β, mediating pyroptosis in BV2 cells and in the basal ganglia and hippocampus of rats. But an inhibitor of NF-κb (JSH-23) treatment could significantly reduce LDH release, the expression of NLRP3 and Cleaved CASP1 protein and IL-1β and IL-18 mRNA level in BV2 cells. Interestingly, the effect of PAS-Na treatment in Mn-treated BV2 cells is similar to those of JSH-23. Besides, immunofluorescence results showed that PAS-Na reduced the increase number of activated microglia, which stained positively for GSDMD.

PAS-Na antagonized Mn-induced NLRP3 inflammasome dependent pyroptosis through inhibiting NF-κB pathway activation and oxidative stress.